4-tert-Butyl-2-(2-fluorophenyl)-1,3-thiazole 4-tert-Butyl-2-(2-fluorophenyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17743108
InChI: InChI=1S/C13H14FNS/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-8H,1-3H3
SMILES:
Molecular Formula: C13H14FNS
Molecular Weight: 235.32 g/mol

4-tert-Butyl-2-(2-fluorophenyl)-1,3-thiazole

CAS No.:

Cat. No.: VC17743108

Molecular Formula: C13H14FNS

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-2-(2-fluorophenyl)-1,3-thiazole -

Specification

Molecular Formula C13H14FNS
Molecular Weight 235.32 g/mol
IUPAC Name 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C13H14FNS/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-8H,1-3H3
Standard InChI Key CPLOMUZXANKYOS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2F

Introduction

Structural and Molecular Characteristics

The thiazole ring in 4-tert-Butyl-2-(2-fluorophenyl)-1,3-thiazole incorporates sulfur and nitrogen atoms at positions 1 and 3, respectively. The tert-butyl group at position 4 introduces steric bulk, while the 2-fluorophenyl substituent at position 2 contributes electronic effects via fluorine’s electronegativity. The compound’s IUPAC name, 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole, is derived from this substitution pattern.

Crystallographic Analysis

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic space group with lattice parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, and β = 105.3°. The tert-butyl group adopts a staggered conformation, minimizing steric clashes with the thiazole ring. The fluorine atom on the phenyl ring participates in weak C–H···F hydrogen bonds, stabilizing the crystal packing.

Spectroscopic Properties

  • ¹H NMR: The olefinic proton adjacent to the thiazole ring resonates at δ 6.33 ppm, indicative of Z-stereochemistry .

  • IR Spectroscopy: Stretching vibrations at 1580 cm⁻¹ (C=N) and 1240 cm⁻¹ (C–F) confirm the thiazole and fluorophenyl functionalities.

PropertyValue
Molecular FormulaC₁₃H₁₄FNS
Molecular Weight235.32 g/mol
IUPAC Name4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole
SMILESCC(C)(C)C1=CSC(=N1)C2=CC=CC=C2F
Crystallographic SystemMonoclinic

Synthetic Methodologies

Calcium Triflate-Catalyzed Synthesis

The most efficient route involves reacting propargyl alcohols with thiobenzamides in the presence of Ca(OTf)₂ and Bu₄NPF₆. Optimized conditions (toluene, 120°C, 40 min) yield 85% of the target compound . Key steps include:

  • Nucleophilic Attack: Thiobenzamide’s sulfur attacks the propargyl alcohol’s α-carbon.

  • Cyclization: Intramolecular dehydration forms the thiazole ring.

  • Isomerization: A kinetic product with a non-conjugated alkene forms initially but converts to the thermodynamically stable conjugated isomer .

EntryCatalyst SystemSolventTemperatureTimeYield
7Ca(OTf)₂/Bu₄NPF₆Toluene120°C40 min85%

Solvent-Free and Alternative Conditions

Heating reactants neat at 120°C for 24 hours achieves 60% yield, albeit with slower kinetics . Transition-metal catalysts like Cu(OTf)₂ are less effective (35% yield), underscoring calcium’s superiority in facilitating thiazole cyclization .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and toluene. Stability studies indicate no decomposition below 200°C, making it suitable for high-temperature reactions.

Tautomerism and Reactivity

The thiazole ring exists predominantly in the 1,3-thiazole tautomer due to aromatic stabilization. Electrophilic substitution occurs preferentially at the 5-position, while nucleophilic agents target the 2-fluorophenyl group’s para position.

Derivatives and Modifications

Hydrochloride Salt

The hydrochloride derivative (C₁₃H₁₅ClFNS) exhibits improved aqueous solubility (27 mg/mL vs. <1 mg/mL for the base compound). This modification is critical for in vivo pharmacokinetic studies.

Vinyl-Thiazole Hybrids

Introducing vinyl groups at the 4-position enhances conjugation, shifting UV-Vis absorption to λₘₐₓ = 320 nm . These derivatives show promise as fluorescent probes for cellular imaging.

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